molecular formula C17H17BrN2O2 B4236132 4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide

4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B4236132
M. Wt: 361.2 g/mol
InChI Key: GLEGDVJJLSNJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound is a member of the benzamide family and is commonly referred to as BEOB. In

Mechanism of Action

The mechanism of action of BEOB is not fully understood. However, studies have shown that BEOB inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which can alter gene expression patterns. This alteration in gene expression may be responsible for the anti-tumor and anti-inflammatory effects of BEOB.
Biochemical and Physiological Effects:
BEOB has been found to have several biochemical and physiological effects. Studies have shown that BEOB inhibits cell proliferation and induces cell cycle arrest in cancer cells. BEOB has also been found to induce apoptosis in cancer cells. Additionally, BEOB has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BEOB in lab experiments is its high purity and yield. Additionally, BEOB has been found to exhibit anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. However, one limitation of using BEOB in lab experiments is its limited solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of BEOB. One potential direction is the development of BEOB derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BEOB and its potential applications in the treatment of cancer and inflammatory diseases. Finally, studies are needed to evaluate the safety and toxicity of BEOB in animal models.

Scientific Research Applications

BEOB has been found to have potential applications in medicinal chemistry. Studies have shown that BEOB exhibits anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEOB has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, BEOB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-bromo-N-[2-(4-ethylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-12-3-9-15(10-4-12)20-16(21)11-19-17(22)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEGDVJJLSNJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.